molecular formula C20H17FO4 B11159812 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11159812
M. Wt: 340.3 g/mol
InChI Key: ZJSXRHBYLCYFRX-UHFFFAOYSA-N
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Description

The compound 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-fluorophenyl group and an oxoethoxy moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, 3,4,8-trimethylcoumarin, and ethyl oxalyl chloride.

    Formation of Intermediate: The 4-fluorobenzaldehyde is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4,8-trimethylcoumarin under basic conditions to form the desired product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethoxy moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorophenyl group and oxoethoxy moiety allow it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one: can be compared with other similar compounds, such as:

  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

These compounds share a similar chromen-2-one core structure but differ in the substituents attached to the core. The differences in substituents can lead to variations in chemical reactivity, biological activity, and physical properties. The unique combination of the fluorophenyl group and oxoethoxy moiety in This compound imparts specific properties that distinguish it from other related compounds.

Properties

Molecular Formula

C20H17FO4

Molecular Weight

340.3 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C20H17FO4/c1-11-12(2)20(23)25-19-13(3)18(9-8-16(11)19)24-10-17(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3

InChI Key

ZJSXRHBYLCYFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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